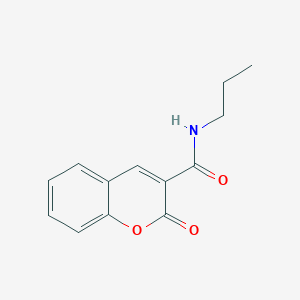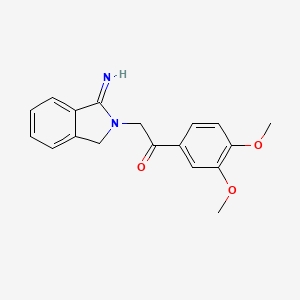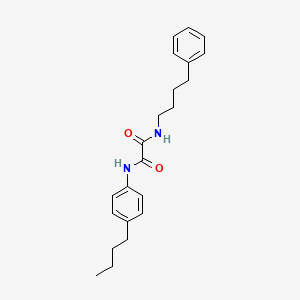![molecular formula C21H12Br2N2O B14951334 2,6-dibromo-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol](/img/structure/B14951334.png)
2,6-dibromo-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dibromo-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of bromine atoms and a phenanthroimidazole moiety, which contribute to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromo-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol typically involves a one-pot condensation reaction. The starting materials include 9,10-phenanthrenequinone, 3,5-dibromo-2-hydroxybenzaldehyde, and ammonium acetate. The reaction is carried out in an ethanolic solvent under reflux conditions in the presence of ceric ammonium nitrate as a catalyst . The reaction scheme can be summarized as follows:
- 9,10-phenanthrenequinone (1 mmol)
- 3,5-dibromo-2-hydroxybenzaldehyde (1 mmol)
- Ammonium acetate (2.5 mmol)
- Ceric ammonium nitrate (0.1 mmol)
- Reflux in ethanol
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-dibromo-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The phenolic and imidazole moieties can participate in redox reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The compound can undergo further condensation reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atoms, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2,6-dibromo-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Wirkmechanismus
The mechanism of action of 2,6-dibromo-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenanthroimidazole moiety can participate in various interactions, such as hydrogen bonding and π-π stacking, which influence its binding to biological targets. Additionally, the bromine atoms can enhance the compound’s reactivity and facilitate its incorporation into larger molecular structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-dibromo-6-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol
- 5-(diphenylamino)-2-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol
- N-(3-methoxy-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl)-N-phenylbenzenamine
Uniqueness
2,6-dibromo-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol is unique due to the specific positioning of the bromine atoms and the phenanthroimidazole moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry .
Eigenschaften
Molekularformel |
C21H12Br2N2O |
|---|---|
Molekulargewicht |
468.1 g/mol |
IUPAC-Name |
2,6-dibromo-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol |
InChI |
InChI=1S/C21H12Br2N2O/c22-16-9-11(10-17(23)20(16)26)21-24-18-14-7-3-1-5-12(14)13-6-2-4-8-15(13)19(18)25-21/h1-10,26H,(H,24,25) |
InChI-Schlüssel |
GEHVETORCWDUNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC(=N4)C5=CC(=C(C(=C5)Br)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-carbamoyl-4-methyl-2-{[(4-methylpiperazin-1-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B14951262.png)
![(4Z,4'Z)-2,2'-benzene-1,4-diylbis{4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one}](/img/structure/B14951269.png)
![3-(8-Cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propanenitrile](/img/structure/B14951276.png)
![N-(2-{2-[(E)-1-(3-Aminophenyl)ethylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide](/img/structure/B14951281.png)
methanone](/img/structure/B14951287.png)

![2-(naphthalen-2-ylamino)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide (non-preferred name)](/img/structure/B14951293.png)

![1-Biphenyl-4-yl-3-[2-(4-methoxyphenoxy)ethyl]thiourea](/img/structure/B14951339.png)
![1-[3-(dimethylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B14951340.png)
![Methyl 5-(dimethylcarbamoyl)-2-[(diphenylacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B14951352.png)


![N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B14951356.png)
